2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Overview
Description
2-Cyclohexen-1-one, 2-(hydroxymethyl)- is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclohexenone, featuring a hydroxymethyl group attached to the second carbon of the cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
From Cyclohexenone: One common method involves the hydroxymethylation of cyclohexenone. This can be achieved by reacting cyclohexenone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding 2-Cyclohexen-1-one, 2-(hydroxymethyl)- as the primary product.
From Cyclohexanol: Another route involves the oxidation of 2-(hydroxymethyl)cyclohexanol. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- often involves catalytic processes to ensure high yield and purity. Catalysts such as vanadium or molybdenum oxides can be used in the oxidation of cyclohexene derivatives to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Cyclohexen-1-one, 2-(hydroxymethyl)- can undergo oxidation to form 2-Cyclohexen-1-one, 2-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 2-(hydroxymethyl)cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: 2-Cyclohexen-1-one, 2-carboxylic acid.
Reduction: 2-(Hydroxymethyl)cyclohexanol.
Substitution: Various esters depending on the acyl chloride used.
Scientific Research Applications
2-Cyclohexen-1-one, 2-(hydroxymethyl)- is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of polymers and resins with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- involves its reactivity as an electrophile. The carbonyl group in the cyclohexenone ring is highly reactive towards nucleophiles, facilitating various addition reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
2-Cyclopenten-1-one: A smaller ring structure, leading to different reactivity and applications.
2-Cyclohepten-1-one: A larger ring structure, which affects its chemical properties and uses.
Uniqueness
2-Cyclohexen-1-one, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for additional chemical modifications, making the compound a valuable intermediate in organic synthesis and other fields.
Properties
IUPAC Name |
2-(hydroxymethyl)cyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h3,8H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIIXACBPZLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C(=O)C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452428 | |
Record name | 2-Cyclohexen-1-one, 2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105956-40-9 | |
Record name | 2-Cyclohexen-1-one, 2-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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